Cas no 898754-60-4 (3'-Chloro-3-(2-thiomethylphenyl)propiophenone)

3'-Chloro-3-(2-thiomethylphenyl)propiophenone is a specialized organic compound featuring a chloro-substituted propiophenone backbone with a thiomethylphenyl moiety. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both chloro and thiomethyl functional groups enhances its reactivity, enabling selective modifications in cross-coupling reactions or further derivatization. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic protocols. Its precise molecular architecture offers researchers a versatile building block for constructing complex heterocyclic frameworks or targeted drug candidates.
3'-Chloro-3-(2-thiomethylphenyl)propiophenone structure
898754-60-4 structure
Product Name:3'-Chloro-3-(2-thiomethylphenyl)propiophenone
CAS No:898754-60-4
MF:C16H15ClOS
MW:290.807702302933
CID:1946465
PubChem ID:24725928
Update Time:2025-10-28

3'-Chloro-3-(2-thiomethylphenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
    • 3'-chloro-3-(2-thiomethylphenyl)propiophenone
    • DTXSID40644321
    • AKOS016021280
    • 1-(3-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
    • 898754-60-4
    • 3'-Chloro-3-(2-thiomethylphenyl)propiophenone
    • MDL: MFCD03843214
    • Inchi: 1S/C16H15ClOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
    • InChI Key: YJUYKPMBGPENQS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(CCC1C=CC=CC=1SC)=O

Computed Properties

  • Exact Mass: 290.05300
  • Monoisotopic Mass: 290.0532140Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • Density: 1.22
  • Boiling Point: 447.6°C at 760 mmHg
  • Flash Point: 224.5°C
  • Refractive Index: 1.615
  • PSA: 42.37000
  • LogP: 4.87740

3'-Chloro-3-(2-thiomethylphenyl)propiophenone Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3'-Chloro-3-(2-thiomethylphenyl)propiophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C098960-250mg
3'-Chloro-3-(2-thiomethylphenyl)propiophenone
898754-60-4
250mg
$ 440.00 2022-06-06
TRC
C098960-500mg
3'-Chloro-3-(2-thiomethylphenyl)propiophenone
898754-60-4
500mg
$ 735.00 2022-06-06

Additional information on 3'-Chloro-3-(2-thiomethylphenyl)propiophenone

3'-Chloro-3-(2-thiomethylphenyl)propiophenone: A Comprehensive Overview

3'-Chloro-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-60-4) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, with its unique structure, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a propiophenone backbone with a chloro group at the 3' position and a thiomethylphenyl substituent at the 3 position, making it a versatile building block for various chemical reactions.

The synthesis of 3'-Chloro-3-(2-thiomethylphenyl)propiophenone involves a series of well-established organic reactions, including Friedel-Crafts acylation and subsequent substitution reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. This has made it more accessible for research and industrial applications.

One of the most notable aspects of this compound is its role in drug discovery. Studies have shown that 3'-Chloro-3-(2-thiomethylphenyl)propiophenone exhibits promising bioactivity, particularly in anti-inflammatory and antioxidant assays. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

In addition to its pharmacological applications, 3'-Chloro-3-(2-thiomethylphenyl)propiophenone has been investigated for its electronic properties. Recent studies have demonstrated that this compound can serve as a precursor for the synthesis of advanced materials, such as organic semiconductors and conductive polymers. Its ability to form stable charge transfer complexes makes it a valuable component in the development of next-generation electronic devices.

The structural versatility of 3'-Chloro-3-(2-thiomethylphenyl)propiophenone also lends itself to applications in agrochemicals. Its ability to interact with specific biological targets has been explored in pest control agents and herbicides. However, ongoing research is focused on optimizing its selectivity to minimize environmental impact while maintaining efficacy.

From a sustainability perspective, the synthesis and application of 3'-Chloro-3-(2-thiomethylphenyl)propiophenone align with green chemistry principles. Efforts are being made to develop eco-friendly reaction pathways that reduce waste and energy consumption during production. These advancements not only enhance the compound's commercial viability but also contribute to a more sustainable future.

In conclusion, 3'-Chloro-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-60-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application techniques, positions it as a key player in advancing modern chemistry and technology.

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